molecular formula C8H9NO2 B195520 4'-Hydroxyacetophenone Oxime CAS No. 34523-34-7

4'-Hydroxyacetophenone Oxime

Cat. No. B195520
CAS RN: 34523-34-7
M. Wt: 151.16 g/mol
InChI Key: BVZSQTRWIYKUSF-UHFFFAOYSA-N
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Description

4’-Hydroxyacetophenone Oxime is an impurity of Acetaminophen (Paracetamol). Acetaminophen is a potent cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2) inhibitor, and is used as an antipyretic and analgesic agent .


Synthesis Analysis

The synthesis of 4’-Hydroxyacetophenone Oxime involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of potassium hydroxide . The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. The Beckmann rearrangement is also employed to convert oximes to amides .


Molecular Structure Analysis

The molecular weight of 4’-Hydroxyacetophenone Oxime is 151.16 g/mol. Its chemical formula is C8H9NO2 . The structure of 4’-Hydroxyacetophenone Oxime can be viewed using Java or Javascript .


Chemical Reactions Analysis

The Beckmann rearrangement is a reaction employed to convert oximes to amides . The reaction converts oximes into their corresponding amides, allowing the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C-N bond .


Physical And Chemical Properties Analysis

The physical properties of 4’-Hydroxyacetophenone Oxime include a boiling point of 318.1±25.0 C at 760 mmHg and a melting point of 142-144 C . It has a density of 1.27 g/cm3 at 20 °C .

Scientific Research Applications

Application 1: Catalyst for Mizoroki–Heck Reaction

  • Summary of the Application : 4’-Hydroxyacetophenone Oxime is used in the preparation of a bis (oxime palladacycle) adduct, which is then anchored on magnetic mesoporous silica (Fe 3 O 4 @SBA-15). This compound acts as an efficient and retrievable catalyst for the Mizoroki–Heck reaction .
  • Methods of Application : The catalyst is prepared by treating magnetic mesoporous silica with (3-aminopropyl) triethoxysilane (APTES), cyanuric chloride (CC), and 4-hydroxyacetophenone oxime-derived palladacycle . The Mizoroki–Heck reaction is performed under specific conditions, including the use of N-methylpyrrolidone (NMP) solvent, 0.5 mol% of the Pd-catalyst, the NaOAc base, and a reaction temperature of 120 °C .
  • Results or Outcomes : The catalyst showed a wide substrate scope, including aryl halides (I, Br, Cl) and olefins, in the Mizoroki–Heck reaction, using low catalyst loadings viz., Pd 0.09 mol% . The bis (oxime palladacycle) enjoys easy magnetic separation, stability, and recyclability over five runs .

Application 2: Beckmann Rearrangement

  • Summary of the Application : The Beckmann rearrangement is a reaction that converts oximes into their corresponding amides . 4’-Hydroxyacetophenone Oxime can be used as a starting material in this reaction.
  • Methods of Application : Traditional methods for the rearrangement involve harsh reaction conditions, such as a strongly acidic medium and high temperatures . These conditions can lead to undesired side products and are unsuitable for sensitive substrates .
  • Results or Outcomes : The Beckmann rearrangement allows the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C­–N bond . Depending on the starting material, it could also produce nitriles from aldehydes .

Application 3: Preparation of N-acetyl-para-aminophenol (APAP)

  • Summary of the Application : 4’-Hydroxyacetophenone Oxime is used to prepare N-acetyl-para-aminophenol (APAP), a commercially significant and important analgesic . A process for the preparation of APAP utilizing the Beckmann rearrangement of the 4’-Hydroxyacetophenone Oxime is disclosed .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the Beckmann rearrangement of 4’-Hydroxyacetophenone Oxime .
  • Results or Outcomes : The outcome of this process is the production of APAP, a widely used analgesic .

Application 4: Impurity of Acetaminophen

  • Summary of the Application : 4’-Hydroxyacetophenone Oxime is an impurity of Acetaminophen (Paracetamol) . Acetaminophen is a potent cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2) inhibitor, and used antipyretic and analgesic agent .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 4’-Hydroxyacetophenone Oxime as an impurity in the production of Acetaminophen .
  • Results or Outcomes : The outcome of this process is the production of Acetaminophen, a widely used antipyretic and analgesic agent .

Application 5: Beckmann Rearrangement over Porous Solids

  • Summary of the Application : The Beckmann rearrangement of acetophenone oxime over porous solids has been investigated . This reaction is common in organic chemistry and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) .
  • Methods of Application : The reaction is catalyzed by silica-rich MFI-type zeolite, consisting of a three-dimensional network of 10-membered ring channels (average pore diameter 5.5 Å) . The reaction starts at 473 K in the presence of water, still being very selective up to 573 K, and the amide is partially hydrolyzed only above this temperature .
  • Results or Outcomes : The research efforts of the last fifteen years have led to the commercialization of a cleaner process by using silica-rich MFI-type zeolite . Sumitomo Chemical Co. has constructed a production plant which has been working in Japan since 2003 .

Application 6: Synthesis of Paracetamol

  • Summary of the Application : Another potential industrial application of the Beckmann rearrangement reaction is the synthesis of paracetamol (N-acetyl-p-aminophenol) .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the Beckmann rearrangement of 4’-Hydroxyacetophenone Oxime .
  • Results or Outcomes : The outcome of this process is the production of paracetamol, a widely used analgesic .

Safety And Hazards

4’-Hydroxyacetophenone Oxime is considered hazardous. It can cause serious eye irritation and may be harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, and to avoid breathing mist/vapors/spray .

Future Directions

The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry, and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) .

properties

IUPAC Name

4-(N-hydroxy-C-methylcarbonimidoyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZSQTRWIYKUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxyacetophenone Oxime

CAS RN

34523-34-7
Record name 4′-Hydroxyacetophenone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34523-34-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-hydroxyphenyl)-, oxime
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Record name 4'-Hydroxyacetophenone Oxime
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Synthesis routes and methods I

Procedure details

115.2 g (1.405 moles) of sodium acetate, 108.9 g (0.800 mole) of p-hydroxyacetophenone and 1000 ml of ethanol were added to a solution of 56.8 g (0.817 mole) of hydroxylamine hydrochloride in 1000 ml of water, and then the mixture was refluxed for 4 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure to a volume of about 500 ml, and the concentrate was allowed to cool at room temperature for 23 hours to precipitate crystals. The crystals were washed with 500 ml of water, and dried in air for 24 hours and in vacuo for a further 6 hours to give 102.1 g (84.5%) of p-hydroxyacetophenone oxime in the form of colorless needles melting at 145°-146°.
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Synthesis routes and methods II

Procedure details

1.1 equivalents of hydroxylamine hydrochloride are added to a solution of para-hydroxyacetophenone in pyridine (16% dilution). The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. After drying, the organic phase is removed and the corresponding oxime is obtained quantitatively. The elemental analysis is in accordance with the structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
YM Chung, HK Rhee - Journal of Molecular Catalysis A: Chemical, 2000 - Elsevier
… starting from phenol, but with innovative technology via 4-hydroxyacetophenone, followed by the Beckmann rearrangement of the corresponding 4-hydroxyacetophenone oxime (to be …
Number of citations: 12 www.sciencedirect.com
M Ghiaci, H Aghaei, M Oroojeni, B Aghabarari… - Catalysis …, 2009 - Elsevier
… but after preparing the 4-hydroxyacetophenone oxime, it was purified by crystallization and its purity was over 99.8%. The synthesis of 4-hydroxyacetophenone oxime was carried out by …
Number of citations: 31 www.sciencedirect.com
E Rancan, L Ronchin, C Tortato, A Vavasori… - Book of abstracts: 44th …, 2013 - iris.unive.it
Aromatic amides are important industrial and pharmaceutical intermediates and their synthesis via greener processes is an important goal for the industrial research. For Instance, the …
Number of citations: 0 iris.unive.it
L Olvera - 1993 - search.proquest.com
This study was done to determine the effects of 4-HAP oxime on plants. Sudangrass, sorghum and cotton were grown for 4 weeks in the treated soil in a controlled-environment growth …
Number of citations: 1 search.proquest.com
G Quartarone, E Rancan, L Ronchin… - Applied Catalysis A …, 2014 - Elsevier
… The Beckmann rearrangement of acetophenone oximes to the corresponding amides (4-hydroxyacetophenone oxime to N-acetyl-4-hydroxyacetanilide and acetophenone oxime to N-…
Number of citations: 26 www.sciencedirect.com
E Alacid, C Najera - Advanced Synthesis & Catalysis, 2007 - Wiley Online Library
… However, 4hydroxyacetophenone oxime palladacycle 13 gave products in 98% crude yield, the arylation taking place at the g-position of the allylic alcohol 1a. A 15:1 ratio of the b-…
Number of citations: 64 onlinelibrary.wiley.com
F Ghahramani, Y Mansoori, A Bezaatpour… - Catalysis Surveys from …, 2023 - Springer
… Magnetic mesoporous silica was successively treated with (3-aminopropyl) triethoxysilane (APTES), cyanuric chloride (CC), and 4-hydroxyacetophenone oxime-derived palladacycle to …
Number of citations: 3 link.springer.com
JP Ley, HJ Bertram - Bioorganic & medicinal chemistry, 2001 - Elsevier
Several benzaldoximes, benzaldehyde-O-ethyloximes, and acetophenonoximes were synthesized and evaluated as tyrosinase inhibitors by an assay based on tyrosinase catalyzed L-…
Number of citations: 99 www.sciencedirect.com
E Alacida, C Nµjeraa - Adv. Synth. Catal, 2007 - academia.edu
… However, 4hydroxyacetophenone oxime palladacycle 13 gave products in 98% crude yield, the arylation taking place at the g-position of the allylic alcohol 1a. A 15:1 ratio of the b-…
Number of citations: 0 www.academia.edu
OP Pandey, SK Sengupta, R Chandra - Met-Based Drugs, 2006 - researchgate.net
… -2-carbaldehyde oxime (TOxH), cyclohexanone oxime (CHOxH), salicylaldehyde oxime (SOxH2), 2-hydroxyacetophenone oxime (OHOxH2) and 4-hydroxyacetophenone oxime (…
Number of citations: 8 www.researchgate.net

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